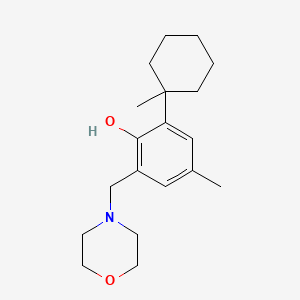

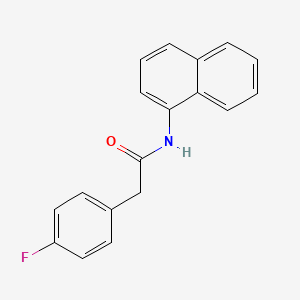

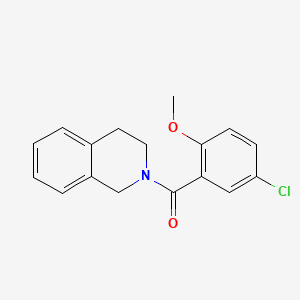

2-(4-fluorophenyl)-N-1-naphthylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Fluorophenyl)-N-1-naphthylacetamide typically involves condensation reactions, where key functional groups are combined under specific conditions to form the desired product. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base, is synthesized via a condensation reaction between 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting a method that could be adapted for synthesizing 2-(4-Fluorophenyl)-N-1-naphthylacetamide (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds within this class is often planar, with key functional groups arranged in specific configurations to stabilize the molecule. For example, the Schiff base mentioned above exhibits an almost planar structure with the C=N double bond in a trans configuration, a characteristic that could be expected in the molecular structure analysis of 2-(4-Fluorophenyl)-N-1-naphthylacetamide. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a crucial role in stabilizing the structure (Yathirajan et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of 2-(4-Fluorophenyl)-N-1-naphthylacetamide involves interactions between its functional groups and other chemical entities. For similar compounds, the reactivity can be influenced by the presence of substituents that either donate or withdraw electrons, affecting the compound's behavior in chemical reactions. For instance, the introduction of a fluorine atom, a strong electron-withdrawing group, can significantly impact the reactivity of the phenyl ring, making it more susceptible to nucleophilic attacks (Saeed et al., 2015).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and crystalline structure, are key factors in understanding the behavior of 2-(4-Fluorophenyl)-N-1-naphthylacetamide. These properties are determined by the molecular structure and intermolecular forces within the compound. For compounds with similar structural features, the crystalline packing and the nature of intermolecular interactions can greatly influence their solubility and thermal stability (Yathirajan et al., 2007).

Chemical Properties Analysis

The chemical properties of 2-(4-Fluorophenyl)-N-1-naphthylacetamide, such as acidity, basicity, and reactivity towards various reagents, are crucial for its potential applications. These properties are influenced by the electronic structure of the molecule, particularly the electron-withdrawing or donating nature of its substituents. The presence of a fluorophenyl group, for example, affects the electron distribution within the molecule, thereby influencing its chemical behavior in reactions (Saeed et al., 2015).

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

Application

A study utilized 2-Bromoacetyl-6-methoxynaphthalene (Br-AMN), a compound related to 2-(4-fluorophenyl)-N-1-naphthylacetamide, as a fluorogenic labelling reagent for HPLC analyses of various acids in pharmaceutical formulations. This method enabled sensitive and selective analysis of acidic drugs in commercial products (Gatti et al., 1996).

Alzheimer's Disease Diagnosis

Application

The compound [18F]FDDNP, a hydrophobic radiofluorinated derivative related to 2-(4-fluorophenyl)-N-1-naphthylacetamide, was used in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique aids in the diagnostic assessment and monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Antibacterial Activity

Application

A study on fluoroquinolones, a major class of antibacterial agents, introduced novel N-1 substituents of naphthyridones and quinolones, demonstrating potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The findings highlight the potential of modifying the N-1 position for enhanced antibacterial efficacy (Kuramoto et al., 2003).

Phytotoxic Properties

Application

N-phenyl-2-naphthylamine, a compound with similarities to 2-(4-fluorophenyl)-N-1-naphthylacetamide, was investigated for its mode of toxic action in plants. The study revealed specific phytotoxic properties, affecting photosynthesis at low concentrations, and provided insights into the potential environmental impacts of such compounds (Altenburger et al., 2006).

Fluorescent Probes for Zinc(II) Detection

Application

Research on Zinc(II) specific fluorophores, which are crucial for studying intracellular Zn2+ levels, involved compounds related to 2-(4-fluorophenyl)-N-1-naphthylacetamide. These studies contribute to understanding the fluorescence characteristics and enhancing the detection of Zinc(II) in biological samples (Kimber et al., 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-fluorophenyl)-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO/c19-15-10-8-13(9-11-15)12-18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPCERCEVBNFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)

![N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)pyrimidin-4-amine](/img/structure/B5551478.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)

![1-(2-amino-2-oxoethyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5551500.png)

![N-phenyl-6-[(2-pyridinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5551502.png)

![8-methoxy-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5551524.png)